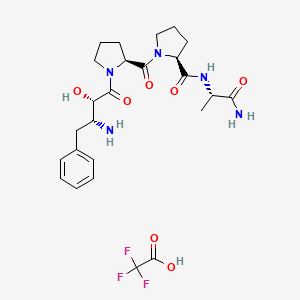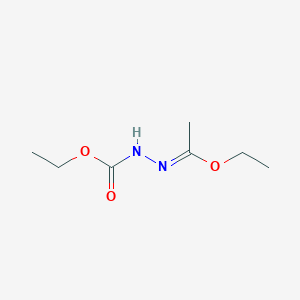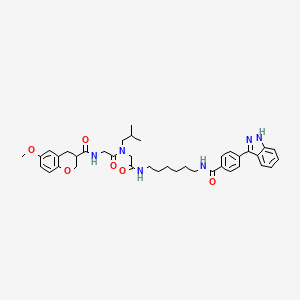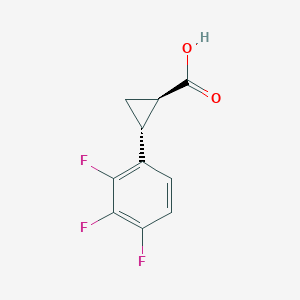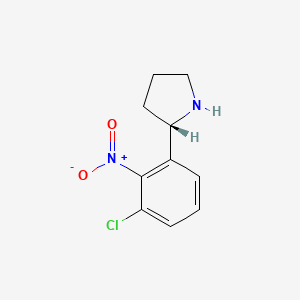![molecular formula C15H18ClN B13346806 2-([1,1'-Biphenyl]-3-yl)propan-2-amine hydrochloride](/img/structure/B13346806.png)
2-([1,1'-Biphenyl]-3-yl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-3-yl)propan-2-amine hydrochloride is an organic compound that belongs to the class of amines It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)propan-2-amine hydrochloride typically involves the following steps:
Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.
Amination: The biphenyl derivative is then subjected to amination, where an amine group is introduced. This can be achieved through reductive amination, where the biphenyl derivative reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: An amine derivative of biphenyl with similar structural features.
Propan-2-amine: A simpler amine compound with a similar amine functional group.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)propan-2-amine hydrochloride is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from simpler amine compounds.
Properties
Molecular Formula |
C15H18ClN |
|---|---|
Molecular Weight |
247.76 g/mol |
IUPAC Name |
2-(3-phenylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-15(2,16)14-10-6-9-13(11-14)12-7-4-3-5-8-12;/h3-11H,16H2,1-2H3;1H |
InChI Key |
VILXJIPZKABREY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B13346726.png)


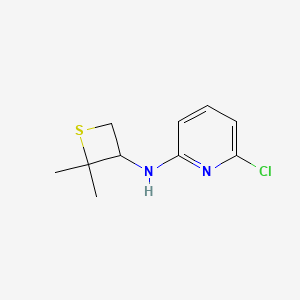
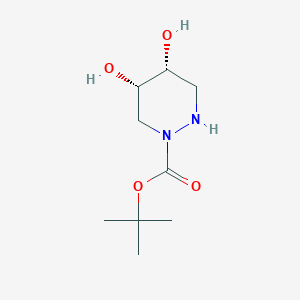
![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)
